2-[[2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid
Overview
Description
2-[[2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acid derivatives. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a sulfamoyl group attached to a benzoyl moiety. It is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 4-fluoroaniline.
Formation of Intermediate: The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to produce 2-chloro-5-(4-fluorophenyl)benzamide.
Sulfamoylation: The next step involves the introduction of the sulfamoyl group. This is achieved by reacting the intermediate with sulfamoyl chloride in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide and sulfamoyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, nucleophilic substitution can yield derivatives with different substituents, while hydrolysis can produce the corresponding carboxylic acids and amines.
Scientific Research Applications
2-[[2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid: This compound shares similar structural features but has different functional groups.
4-Chloro-5-sulfamoyl-2-[(tetrahydro-2-furanyl)methyl]amino]benzoic acid: Another structurally related compound with different substituents.
Uniqueness
2-[[2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid is unique due to its specific combination of chloro, fluorophenyl, and sulfamoyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[[2-chloro-5-[(4-fluorophenyl)sulfamoyl]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN2O5S/c21-17-10-9-14(30(28,29)24-13-7-5-12(22)6-8-13)11-16(17)19(25)23-18-4-2-1-3-15(18)20(26)27/h1-11,24H,(H,23,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVLDXXSZFOTAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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